![molecular formula C13H18N2 B2814023 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1220172-62-2](/img/structure/B2814023.png)
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine can be synthesized industrially by reacting 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . In the laboratory, pyrrolidine is usually synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of pyrrolidine is characterized by a five-membered ring with one nitrogen atom . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
Pyrrolidine can undergo various chemical reactions. For instance, it can be produced from butanediol and ammonia over an aluminum thorium oxide catalyst at 300°C or over a nickel catalyst . It can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Scientific Research Applications
- Pyrrolidine derivatives have been investigated for their anticonvulsant potential. These compounds can modulate neuronal excitability and prevent seizures. Researchers have synthesized various analogs of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline and evaluated their efficacy in animal models . Further studies could explore their mechanism of action and optimize their anticonvulsant properties.
- The pyrrolidine scaffold has shown anti-inflammatory effects. Researchers have studied its derivatives for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various disease contexts. Investigating the anti-inflammatory potential of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline could provide valuable insights .
- Nitrogen-containing heterocycles, including pyrrolidines, often exhibit anticancer properties. Researchers have explored the cytotoxic effects of pyrrolidine-based compounds against cancer cell lines. Investigating the impact of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline on cancer cell viability and its underlying mechanisms could be an exciting avenue .
- Pyrrolidine derivatives have been studied for their neuroprotective potential. These compounds may enhance neuronal survival, protect against oxidative stress, and promote neural regeneration. Evaluating the neuroprotective properties of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline could contribute to drug development for neurodegenerative disorders .
- GABA (gamma-aminobutyric acid) is a crucial neurotransmitter involved in inhibitory signaling. Some pyrrolidine-based compounds interact with GABA receptors, affecting neuronal excitability. Investigating whether 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline modulates GABAergic pathways could be enlightening .
- Pyrrolidine derivatives have been explored as potential analgesics. Researchers have assessed their ability to alleviate pain in animal models. Investigating the analgesic effects of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline and understanding its mechanism of action could contribute to pain management strategies .
Anticonvulsant Activity
Anti-Inflammatory Properties
Anticancer Activity
Neuroprotective Effects
GABAergic Modulation
Analgesic Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12/h1-2,4,6,12,14H,3,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDWIRSSVRHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline | |
CAS RN |
1220172-62-2 |
Source
|
Record name | 1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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